molecular formula C20H23ClN2O4S B565106 Tianeptine Metabolite MC5 Methyl Ester CAS No. 1159977-59-9

Tianeptine Metabolite MC5 Methyl Ester

Cat. No. B565106
CAS RN: 1159977-59-9
M. Wt: 422.924
InChI Key: LMFWHCAIQATTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tianeptine Metabolite MC5 Methyl Ester is an intermediate utilized in the preparation of Tianeptine metabolites . Tianeptine, a tricyclic compound, is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .


Molecular Structure Analysis

The molecular weight of Tianeptine Metabolite MC5 Methyl Ester is 422.93, and its molecular formula is C20H23ClN2O4S .

Scientific Research Applications

Pharmacokinetic Studies

Tianeptine Metabolite MC5 Methyl Ester has been used in pharmacokinetic studies . These studies aim to understand the absorption, distribution, metabolism, and excretion of the compound. For instance, a study investigated the pharmacokinetics of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug . The study found that the bioavailability of tianeptine after its intraperitoneal administration was 69% .

Drug Metabolism Research

This compound is an active metabolite of tianeptine, an atypical antidepressant . Therefore, it is used in drug metabolism research to understand how tianeptine is processed in the body. The metabolic ratio of MC5 in rats has been studied .

Antidepressant Mechanism Studies

Tianeptine, the parent drug of MC5, is known for its unique mechanism of action as an antidepressant . Research on MC5 can provide insights into the pharmacological activity of tianeptine and contribute to our understanding of its antidepressant effects .

Analytical Chemistry

Tianeptine Metabolite MC5 Methyl Ester is used in analytical chemistry, particularly in the development of methods for quantifying tianeptine and its metabolites in biological samples . A study developed a selective and sensitive method to simultaneously quantify tianeptine and its main active metabolite MC5 in rat plasma and brain tissue .

Neuropharmacology

Research on MC5 can contribute to neuropharmacology, particularly in understanding the effects of tianeptine on the nervous system. Tianeptine is thought to stabilize glutaminergic signaling and exerts opposing effects on N-methyl-d-aspartate (NMDA) and aminomethylphosphonic acid (AMPA) receptors . Studying MC5 can provide insights into these effects.

Drug Development

As an active metabolite of tianeptine, MC5 can be a target for drug development. Understanding its pharmacological activity can help in the design of new drugs with similar or improved therapeutic effects .

Mechanism of Action

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

Tianeptine Metabolite MC5 Methyl Ester mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of Tianeptine Metabolite MC5 Methyl Ester affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of Tianeptine Metabolite MC5 Methyl Ester have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of Tianeptine Metabolite MC5 Methyl Ester’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of Tianeptine Metabolite MC5 Methyl Ester can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

Future Directions

The PK model with a metabolite compartment developed in a study for both Tianeptine and MC5 metabolite after two routes of administration may facilitate Tianeptine dosage selection for the prospective pharmacological experiments .

properties

IUPAC Name

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWHCAIQATTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676159
Record name Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tianeptine Metabolite MC5 Methyl Ester

CAS RN

1159977-59-9
Record name Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.